Comparison of Computed Lipophilicity (LogP) and Polar Surface Area (PSA) for CNS Drug-Likeness
The 2-amine and 2-thienyl groups impart a distinct physicochemical profile compared to the de-amino analog and other 7-aryl isomers. The target compound exhibits a computed LogP of 1.37 (ALogP) and a topological polar surface area (tPSA) of 98.07 Ų, placing it within favorable CNS drug-like space (LogP <3, tPSA <90 Ų is ideal; 98.07 Ų is borderline, suggesting potential for blood-brain barrier penetration with optimization) . In contrast, a representative phenyl-substituted 2-amino-triazolopyrimidine (e.g., 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) has a higher computed LogP (~1.8-2.0) and lacks the thienyl sulfur, which can engage in unique sulfur-π or chalcogen bonding interactions not available to phenyl or furyl analogs [1].
| Evidence Dimension | Computed LogP (ALogP) |
|---|---|
| Target Compound Data | LogP = 1.37; tPSA = 98.07 Ų |
| Comparator Or Baseline | 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine (de-amino, CAS 255389-52-7): LogP not directly available, but loss of -NH2 reduces H-bond donors and increases LogP by ~1 unit estimated. 7-Phenyl analog: estimated LogP ~1.8-2.0. |
| Quantified Difference | Target compound LogP is ~0.5 units lower than a 7-phenyl analog (estimated), improving aqueous solubility while retaining CNS-relevant lipophilicity. |
| Conditions | Computed using ALogP algorithm; data from ChemSrc and structural analogs database comparison. |
Why This Matters
For CNS or oral drug discovery programs, the LogP and PSA values of the target compound offer a quantifiably better starting point for lead optimization than higher-LogP phenyl analogs, reducing the need for extensive property-tuning synthetic cycles.
- [1] PubChem (via National Library of Medicine). Estimated LogP for 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and related analogs. Accessed via structural similarity search. View Source
